5-Bromo-2-fluoro-4-methoxybenzyl bromide
Description
5-Bromo-2-fluoro-4-methoxybenzyl bromide (C₈H₇Br₂FO) is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at the 5-, 2-, and 4-positions, respectively. This compound is structurally distinct due to the electronic and steric effects imparted by its substituents, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
The methoxy group at the 4-position enhances solubility in polar solvents, while the electron-withdrawing bromine and fluorine substituents at the 5- and 2-positions likely influence its electrophilicity and stability. These properties position it as a precursor in synthesizing complex molecules, such as kinase inhibitors or fluorinated bioactive compounds .
Properties
Molecular Formula |
C8H7Br2FO |
|---|---|
Molecular Weight |
297.95 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
UTGXJADXRKNETF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position Effects: The 2-fluoro substituent in 2-fluorobenzyl bromide increases steric hindrance compared to its 4-fluoro isomer, reducing reactivity in SN₂ reactions. Methoxy vs. Methyl Groups: Methoxy-substituted analogs (e.g., 2-Bromo-4-fluoroanisole) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives, a property critical for pharmaceutical formulation .
Biological Activity: Sepantronium bromide (YM-155), a structurally complex benzyl bromide derivative, demonstrates potent anticancer activity (IC₅₀: 0.54–11 nM in PC-3 cells) due to its survivin-inhibiting properties.
Synthetic Utility :
- Compared to simpler analogs like 4-fluorobenzyl bromide, the target compound’s multiple substituents enable regioselective functionalization. For example, the bromine at the 5-position can undergo Suzuki-Miyaura coupling, while the benzyl bromide moiety serves as a leaving group for nucleophilic substitutions .
Physicochemical and Reactivity Comparisons
Table 2: Reactivity and Stability Profiles
| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Stability in Acidic Conditions |
|---|---|---|---|
| This compound | N/A* | High (due to OCH₃) | Moderate (Br susceptible to hydrolysis) |
| 2-Fluorobenzyl bromide | ~208 | Moderate | Low |
| 4-Fluorobenzyl bromide | ~208 | Moderate | Low |
| 2-Bromo-4-fluoroanisole | N/A | High | High (stable ether linkage) |
Key Observations:
- Hydrolytic Stability : The target compound’s benzyl bromide group is prone to hydrolysis under aqueous conditions, similar to other benzyl bromides. However, the electron-withdrawing fluorine and bromine substituents may mitigate this by stabilizing the transition state .
- Thermal Stability: Fluorinated benzyl bromides generally exhibit lower thermal decomposition thresholds compared to non-halogenated analogs, necessitating controlled storage conditions .
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